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molecular formula C4H10AlCl B8777299 Diethyl aluminum chloride

Diethyl aluminum chloride

Cat. No. B8777299
M. Wt: 120.56 g/mol
InChI Key: YNLAOSYQHBDIKW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US07173027B2

Procedure details

To the stirring solution of the diethyl aluminum chloride (1.5 ml 1 M soln. in hexane, 180.8 mg, 1.5 mmol) in 10 ml absolute methylene chloride was added at room temp. 298.0 mg (1.5 mmol) 1-adamantanecarbonyl chloride in 5 ml of methylene chloride and the reaction mixture was stirred 15 min. The solution of (N-Methyl-2-piperidinyl)methyl-1H-indole (228.3 mg, 1.0 mmol) in 5 ml of methylene chloride was added during 3 min and mixture was stirred and reflux 48 h. The reaction was work-up by addition of 20 ml 2M solution of sodium hydroxide and extracted by ethyl acetate (3×20 ml), washed to times by water and two times by brine. The combined extract dried by the mixture of sodium sulfate and potassium carbonate. After removing of solvents the rest was purified by chromatography (silica gel, methanol ethyl acetate 1:1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
298 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
228.3 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
[Compound]
Name
solution
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-].C([Al+]CC)C.[C:7]12([C:17](Cl)=[O:18])[CH2:16][CH:11]3[CH2:12][CH:13]([CH2:15][CH:9]([CH2:10]3)[CH2:8]1)[CH2:14]2.[CH3:20][N:21]1[CH2:26][CH2:25][CH2:24][CH2:23][CH:22]1[CH2:27][N:28]1[C:36]2[C:31](=[CH:32][CH:33]=[CH:34][CH:35]=2)[CH:30]=[CH:29]1.[OH-].[Na+]>CCCCCC.C(Cl)Cl>[CH3:20][N:21]1[CH2:26][CH2:25][CH2:24][CH2:23][CH:22]1[CH2:27][N:28]1[C:36]2[C:31](=[CH:32][CH:33]=[CH:34][CH:35]=2)[C:30]([C:17]([C:7]23[CH2:16][CH:11]4[CH2:12][CH:13]([CH2:15][CH:9]([CH2:10]4)[CH2:8]2)[CH2:14]3)=[O:18])=[CH:29]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C(C)[Al+]CC
Step Two
Name
Quantity
298 mg
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)C(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
228.3 mg
Type
reactant
Smiles
CN1C(CCCC1)CN1C=CC2=CC=CC=C12
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
solution
Quantity
20 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux 48 h
Duration
48 h
EXTRACTION
Type
EXTRACTION
Details
extracted by ethyl acetate (3×20 ml)
WASH
Type
WASH
Details
washed to times by water and two times by brine
EXTRACTION
Type
EXTRACTION
Details
The combined extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried by the mixture of sodium sulfate and potassium carbonate
CUSTOM
Type
CUSTOM
Details
After removing of solvents the rest
CUSTOM
Type
CUSTOM
Details
was purified by chromatography (silica gel, methanol ethyl acetate 1:1)

Outcomes

Product
Name
Type
Smiles
CN1C(CCCC1)CN1C=C(C2=CC=CC=C12)C(=O)C12CC3CC(CC(C1)C3)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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